4-Propoxybenzaldehyde

概述

描述

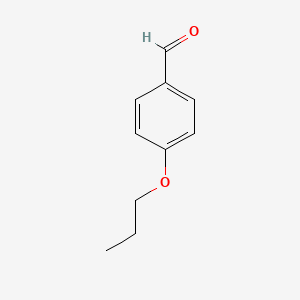

4-Propoxybenzaldehyde is an organic compound with the molecular formula C10H12O2. It is also known by other names such as p-Propoxybenzaldehyde and 4-n-Propoxybenzaldehyde . This compound is characterized by a benzene ring substituted with a propoxy group and an aldehyde group at the para position. It appears as a transparent, very pale yellow liquid .

准备方法

Synthetic Routes and Reaction Conditions

4-Propoxybenzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or ethanol under reflux conditions . The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+1-Bromopropane→this compound+HBr

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product.

化学反应分析

Schiff Base Formation

4-Propoxybenzaldehyde reacts with primary amines to form Schiff bases via nucleophilic addition-elimination. This reaction is pivotal in synthesizing ligands and pharmaceutical intermediates.

Example :

-

Reagents : 4-(4-Aminostyryl)benzonitrile or 4-(4-nitrostyryl)aniline

-

Conditions : Ethanol, reflux (79–80°C, 2 hr)

-

Product : this compound-substituted Heck-Schiff bases (e.g., 3a , 3b )

| Reagent | Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| 4-(4-Aminostyryl)benzonitrile | Ethanol, reflux | Fluorescent ligand | 46% | |

| 3-Acetylpyridine | KOH/ethanol, 1:2 molar ratio | Cyclic terpyridine analog (6b ) | 42% |

Oxidation

The aldehyde group oxidizes to a carboxylic acid using strong oxidants:

-

Reagents : KMnO₄ (acidic/basic medium), CrO₃

-

Product : 4-Propoxybenzoic acid

Reduction

Selective reduction of the aldehyde yields primary alcohols:

-

Reagents : NaBH₄ (methanol/ethanol), LiAlH₄

-

Product : 4-Propoxybenzyl alcohol

Grignard Reactions

Organometallic reagents add to the aldehyde carbonyl, forming secondary alcohols:

-

Reagents : RMgX (R = alkyl/aryl)

-

Product : 4-Propoxybenzyl alcohol derivatives

Electrophilic Aromatic Substitution

The propoxy group directs electrophiles to the para position due to its electron-donating nature:

| Reaction | Reagents | Product | Conditions | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-4-propoxybenzaldehyde | 0–5°C, 2 hr | |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-4-propoxybenzaldehyde | Room temperature |

Mechanistic Insights

-

Schiff Base Formation : Base-catalyzed deprotonation of the amine enhances nucleophilicity, facilitating attack on the aldehyde carbonyl. Elimination of water yields the imine .

-

Cyclization Reactions : Steric effects of the propoxy group promote intramolecular cyclization over linear terpyridine formation, as observed in NMR studies .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

4-Propoxybenzaldehyde is often employed as an intermediate in organic synthesis, particularly in the formation of Schiff bases and other derivatives. It can react with amines to form imines, which are important in various chemical reactions.

Case Study: Synthesis of Schiff Bases

A study synthesized Schiff bases from this compound and various amines, demonstrating its utility in creating compounds with potential biological activity. The synthesized Schiff bases were characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the formation of C=N bonds indicative of successful synthesis .

Sensor Development

Optical Sensors

this compound has been utilized in the development of optical sensors. For example, a novel Schiff base sensor was created by combining rhodamine B hydrazide with this compound. This sensor exhibited significant fluorescence enhancement under UV light when exposed to aluminum ions, showcasing its potential for environmental monitoring .

| Sensor Type | Composition | Response |

|---|---|---|

| Optical Sensor | Rhodamine B Hydrazide + this compound | Fluorescence enhancement upon aluminum ion exposure |

Biological Applications

Pharmaceuticals and Anticancer Research

Research has indicated that derivatives of this compound exhibit anticancer properties. In one study, synthesized compounds demonstrated the ability to induce apoptosis in cancer cells more effectively than traditional treatments like curcumin. The compounds increased mRNA levels of pro-apoptotic factors while decreasing anti-apoptotic factors .

| Compound | Effect on Cancer Cells | Mechanism |

|---|---|---|

| This compound Derivative | Induced apoptosis | Upregulation of BAX and caspase-3; downregulation of cyclin-D1 and Bcl-2 |

Electrochemical Sensors

DNA Detection

The application of this compound in electrochemical sensors has been explored for DNA detection. A study demonstrated that Schiff bases derived from this aldehyde could serve as effective linkers in electrochemical DNA sensors, enhancing their selectivity and sensitivity . The incorporation of functional groups allows for better interaction with target DNA sequences.

| Application Area | Type of Sensor | Key Features |

|---|---|---|

| DNA Detection | Electrochemical Sensor | Enhanced selectivity and sensitivity due to functional groups |

作用机制

The mechanism of action of 4-Propoxybenzaldehyde involves its interaction with specific molecular targets. For instance, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, thereby preventing the oxidation of tyrosine to melanin . This interaction can be attributed to the aldehyde group, which forms a reversible covalent bond with the enzyme’s active site.

相似化合物的比较

4-Propoxybenzaldehyde can be compared with other similar compounds such as:

4-Butoxybenzaldehyde: Similar structure but with a butoxy group instead of a propoxy group. It has different physical properties and reactivity.

4-Ethoxybenzaldehyde: Contains an ethoxy group, making it less bulky than this compound.

4-Methoxybenzaldehyde: Has a methoxy group, which is even smaller and more reactive than the propoxy group.

The uniqueness of this compound lies in its specific balance of steric and electronic effects, making it suitable for particular synthetic applications and biological interactions .

生物活性

4-Propoxybenzaldehyde (C₁₀H₁₂O₂), also known as p-propoxybenzaldehyde, is an aromatic aldehyde with various biological activities that have been explored in recent scientific research. This compound possesses a propoxy group attached to the benzene ring, influencing its reactivity and potential applications in medicinal chemistry, agriculture, and material science.

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.2011 g/mol

- CAS Registry Number : 5736-85-6

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing potential as a natural preservative or therapeutic agent in treating infections. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Inhibition of Tyrosinase

This compound has been evaluated for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis. Kinetic studies revealed that it acts as a competitive inhibitor, with a specific inhibition constant (K_I) indicating its potency. This property suggests potential applications in cosmetic formulations aimed at skin lightening or anti-aging .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro. In experiments involving human dermal fibroblasts, this compound reduced the expression of pro-inflammatory cytokines, indicating its potential use in treating inflammatory skin conditions .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

Case Study 2: Tyrosinase Inhibition

A study conducted on the inhibitory effects of various substituted benzaldehydes on mushroom tyrosinase found that this compound exhibited a K_I value of 0.25 mM, indicating significant competitive inhibition compared to other compounds tested.

| Compound | K_I (mM) |

|---|---|

| This compound | 0.25 |

| 4-Methoxybenzaldehyde | 0.30 |

| Benzaldehyde | 0.50 |

The biological activities of this compound can be attributed to its structural features. The propoxy group enhances lipophilicity, allowing better interaction with biological membranes. Its aldehyde functional group can participate in nucleophilic reactions, potentially leading to the modification of biomolecules such as proteins and nucleic acids.

属性

IUPAC Name |

4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXZWMCBNMMYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063991 | |

| Record name | Benzaldehyde, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-85-6 | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PROPOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OW6V9S3I7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques are valuable for identifying 4-propoxybenzaldehyde?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying this compound. [] Both proton (1H) and carbon-13 (13C) NMR, along with DEPT (Distortionless Enhancement by Polarization Transfer) spectra, provide crucial structural information. [] Analyzing these spectra allows researchers to determine the compound's structure and confirm its identity. []

Q2: Can this compound be used to synthesize other compounds with biological activity?

A2: Yes, this compound can act as a starting material in synthesizing biologically active molecules. For instance, it reacts with α-Tetralone via a Claisen–Schmidt condensation to yield (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one. [] This resulting α-tetralone condensate has shown promising antioxidant, antidiabetic, and anti-inflammatory properties in vitro. []

Q3: What computational chemistry techniques have been employed to study this compound derivatives?

A3: Computational studies have been conducted on derivatives like (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one. [] Researchers have employed methods such as HOMO-LUMO energy calculations, molecular electrostatic potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, nonlinear optical (NLO) property prediction, topological charge distribution analysis, and Mulliken population analysis. [] These computational approaches provide insights into electronic properties, reactivity, and intermolecular interactions of these compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。